Product packaging for (S)-2-methylbut-3-enoic acid(Cat. No.:)

(S)-2-methylbut-3-enoic acid

Cat. No.: B13120940
M. Wt: 100.12 g/mol
InChI Key: GQWNPIKWYPQUPI-BYPYZUCNSA-N
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Description

(S)-2-methylbut-3-enoic acid is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B13120940 (S)-2-methylbut-3-enoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2S)-2-methylbut-3-enoic acid

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3-4H,1H2,2H3,(H,6,7)/t4-/m0/s1

InChI Key

GQWNPIKWYPQUPI-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C=C)C(=O)O

Canonical SMILES

CC(C=C)C(=O)O

Origin of Product

United States

Significance of Chiral α,β Unsaturated Carboxylic Acids in Organic Synthesis

Chiral α,β-unsaturated carboxylic acids are a fundamentally important class of molecules in organic synthesis. Their structural motifs are found in a wide array of pharmaceuticals, agrochemicals, flavors, and fragrances. nih.gov These compounds serve as versatile intermediates, or synthons, for constructing a variety of carbon-carbon bonds and for C-H bond activation. nih.govbohrium.com The presence of both a chiral center and reactive functional groups allows for the creation of complex, stereochemically defined target molecules.

The development of efficient methods for preparing enantiomerically pure chiral carboxylic acids is a highly active area of academic and industrial research. nih.govbohrium.com One of the most direct and widely used methods is the asymmetric catalytic hydrogenation of prochiral unsaturated acids. bohrium.com This has spurred significant research into the development of novel chiral catalysts, including those based on noble metals like iridium, rhodium, and ruthenium, as well as more earth-abundant metals such as cobalt, to achieve high efficiency and enantioselectivity. nih.govbohrium.com Beyond hydrogenation, these acids are utilized in other important transformations, including enantioselective 1,4-addition (conjugate addition) reactions, which are crucial for synthesizing 1,5-ketocarboxylic acids—precursors to many natural products and pharmaceuticals. bohrium.com Furthermore, they are found in various natural products, such as shikimic and chorismic acids, which are key biochemical intermediates. mdpi.com

Historical Context of S 2 Methylbut 3 Enoic Acid Research

While detailed historical records specifically tracing the initial isolation or synthesis of (S)-2-methylbut-3-enoic acid are not extensively documented in seminal literature, the scientific community's interest in its structural class has deeper roots. Research into related isomers, such as tiglic acid ((2E)-2-Methylbut-2-enoic acid), dates back to the 19th century. Tiglic acid was first prepared in 1870 from croton oil. wikipedia.org It was later identified as being the same substance as methyl-crotonic acid, which had been described earlier. wikipedia.org

The specific focus on the (S)-enantiomer of 2-methylbut-3-enoic acid is a more recent development, largely driven by the evolution of asymmetric synthesis in the latter half of the 20th century. A synthesis for the racemic mixture of 2-methyl-3-butenoic acid was reported in a 1982 publication of Tetrahedron Letters. chemsynthesis.com The ability to access individual enantiomers like the (S) form with high purity became possible with the advent of advanced techniques such as enzymatic resolution and enantioselective catalysis, which now define the modern research landscape for this compound.

Current Research Landscape and Academic Relevance of the Compound

Contemporary research involving (S)-2-methylbut-3-enoic acid and its class of compounds is vibrant and multifaceted. A primary focus is the continued development and optimization of synthetic methodologies. This includes the design of new chiral catalysts that can provide these molecules with high yields and excellent enantioselectivity. nih.govbohrium.com For instance, chiral iridium catalysts with specific P,N-ligands have shown great promise in the asymmetric hydrogenation of unsaturated carboxylic acids. bohrium.com Similarly, cobalt-based catalysts are being explored as a more sustainable alternative to noble metals for these transformations. nih.gov

Mechanistic studies form another crucial pillar of current research. Scientists are investigating the intricate details of how these catalytic reactions occur. nih.govacs.org Techniques such as kinetic studies, spectroscopic analysis, and computational methods like DFT calculations are employed to understand the interactions between the catalyst and the substrate. mdpi.comacs.org These studies have revealed, for example, that the carboxylic acid group itself can play a critical role in controlling reactivity and enantioselectivity by interacting with the metal center of the catalyst. nih.gov

The academic relevance of this compound is also tied to its use as a building block in the synthesis of complex and valuable molecules. Its derivatives are seen as key intermediates for producing pharmaceuticals and other bioactive compounds. nih.govacs.org Furthermore, the chiroptical properties of α,β-unsaturated systems are being investigated to establish methods for determining the absolute stereochemistry of chiral molecules. mdpi.com

Table 1: Physicochemical Properties of 2-Methylbut-3-enoic Acid

Property Value
Molecular Formula C5H8O2 chemsynthesis.comlookchem.com
Molecular Weight 100.12 g/mol nih.gov
Boiling Point 176.7 °C at 760 mmHg lookchem.com
Density 0.989 g/cm³ lookchem.com
pKa (Predicted) 4.36 ± 0.10 lookchem.com
Refractive Index n20/D 1.424 lookchem.com
InChIKey GQWNPIKWYPQUPI-UHFFFAOYSA-N sigmaaldrich.comchemspider.com

Scope and Objectives of Academic Investigations

Enantioselective Synthesis Strategies for this compound

Achieving high levels of stereocontrol in the synthesis of this compound is crucial for its application in the synthesis of complex target molecules. Various methodologies have been developed to introduce the chiral center at the C2 position with high enantioselectivity.

Chiral Auxiliaries and Asymmetric Induction Approaches

Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the context of synthesizing this compound and its derivatives, chiral auxiliaries are temporarily attached to an achiral precursor, guiding the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product.

One notable example involves the use of chiral auxiliaries in the alkylation of enolates. For instance, chiral bidentate lithium amides have been employed as both strong bases and chiral auxiliaries in the asymmetric alkylation of carboxylic acid derivatives. mdpi.com Similarly, the use of (R)-pantolactone as a chiral auxiliary has shown promise in the stereoselective synthesis of related compounds. mdpi.com The general strategy involves esterification of a racemic acid with the chiral auxiliary, followed by deracemization and subsequent hydrolysis under non-racemizing conditions to yield the desired enantiomer. mdpi.com Evans oxazolidinones are another class of chiral auxiliaries commonly used for stereochemical control in the synthesis of chiral α-amino acids, which are structurally related to the target compound.

Aza- nih.gov-Wittig sigmatropic rearrangements have also been controlled using chiral auxiliaries. For example, the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in these rearrangements has been investigated, achieving moderate diastereoselectivity (approximately 3:1). psu.edu Although the selectivity is not exceptionally high, the enantiomerically pure products obtained after chromatographic separation can be further manipulated to complete the formal asymmetric synthesis of complex molecules. psu.edu

Auxiliary Type Reaction Key Features
Chiral Bidentate Lithium AmidesAsymmetric alkylationActs as both base and chiral auxiliary. mdpi.com
(R)-PantolactoneDeracemization of estersAllows for separation of diastereomers. mdpi.com
Evans OxazolidinonesStereocontrolled synthesisWidely used for chiral α-amino acid synthesis.
(-)-8-PhenylmentholAza- nih.gov-Wittig rearrangementProvides moderate diastereoselectivity. psu.edu

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of synthesizing chiral building blocks, organocatalysts can facilitate a variety of enantioselective transformations.

For the synthesis of related chiral structures, L-proline-catalyzed α-aminoxylation has been successfully employed to construct key stereogenic centers. thieme-connect.de This approach, often combined with other reactions like the Horner-Wadsworth-Emmons olefination, provides a pathway to enantiomerically enriched intermediates. thieme-connect.de Another relevant organocatalytic method is the enantioselective synthesis of terminal epoxides from long-chain aldehydes, which can then be converted to chiral acids through subsequent steps. researchgate.net MacMillan's third-generation imidazolidinone organocatalyst is particularly effective for this epoxide formation, ensuring high enantiomeric purity. researchgate.net

While direct organocatalytic synthesis of this compound is not extensively detailed in the provided results, the principles of organocatalytic conjugate additions and α-functionalizations are applicable. For instance, bifunctional amino-thiourea organocatalysts have been used in the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, leading to chiral β-amino sulfonic acid derivatives. rsc.org This highlights the potential of organocatalysis to create chiral centers adjacent to a double bond.

Chemoenzymatic Cascade Synthesis Pathways

Chemoenzymatic cascade reactions combine the selectivity of biocatalysts with the versatility of chemical transformations to create complex molecules in a step-efficient manner. nih.gov These one-pot processes avoid the need for intermediate purification, making them highly attractive for synthesis. nih.gov

While a direct chemoenzymatic cascade for this compound is not explicitly described, related methodologies demonstrate the potential of this approach. For example, chemoenzymatic cascades have been developed for the synthesis of stereochemically complementary trisubstituted tetrahydroisoquinolines. nih.gov These cascades can involve a carboligation step catalyzed by a ThDP-dependent enzyme, followed by a transamination and a chemical cyclization. nih.gov

The synthesis of optically pure alkanoic acids has been achieved using engineered arylmalonate decarboxylase variants in chemoenzymatic cascades. researchgate.net Furthermore, enzymatic resolution using acylase I from Aspergillus oryzae is a well-established method for separating enantiomers of related amino acids, achieving high enantiomeric excess (ee). These examples underscore the power of enzymes in establishing stereocenters, which could be integrated into a cascade process for the synthesis of this compound.

Stereoselective Additions to Allenic Ester Precursors

The stereoselective addition of nucleophiles to allenic esters represents another viable route for the synthesis of chiral butenoic acid derivatives. The base-catalyzed addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is a highly stereoselective process that yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org This demonstrates that the allene (B1206475) functionality can be a precursor to the desired substituted butenoic acid structure with defined stereochemistry.

Total Synthesis and Semisynthesis Routes for the Compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through total synthesis from simple starting materials or via semisynthesis from more complex, naturally occurring molecules.

Oxidation of Allylic Alcohols and Aldehydes to Carboxylic Acids

A common and effective method for the synthesis of carboxylic acids is the oxidation of corresponding primary alcohols or aldehydes. thieme-connect.de In the context of this compound, the oxidation of a chiral allylic alcohol or aldehyde precursor is a key transformation.

A variety of oxidizing agents can be employed for this purpose. thieme-connect.de For the oxidation of allylic alcohols to aldehydes, reagents such as manganese(IV) oxide (MnO₂), Dess-Martin periodinane, and Swern oxidation conditions are frequently used. thieme-connect.de A combination of Mn(OAc)₃ and catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be highly chemoselective for the oxidation of allylic alcohols. nih.gov Jones reagent, prepared from chromium trioxide (CrO₃) and sulfuric acid, is a powerful oxidizing agent that can convert primary alcohols directly to carboxylic acids. beilstein-journals.orgnih.gov For instance, 3-methylbut-3-en-1-ol has been successfully oxidized to 3-methylbut-3-enoic acid using Jones reagent. beilstein-journals.orgnih.gov

The oxidation of aldehydes to carboxylic acids can be achieved using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger such as 2-methyl-2-butene, a method known as the Pinnick oxidation. researchgate.net This two-step sequence of alcohol to aldehyde, and then aldehyde to carboxylic acid, is a reliable route. psu.edu

Oxidizing Agent/System Substrate Product
Mn(OAc)₃ / cat. DDQAllylic AlcoholAllylic Aldehyde/Ketone nih.gov
Jones Reagent (CrO₃/H₂SO₄)Primary AlcoholCarboxylic Acid beilstein-journals.orgnih.gov
Dess-Martin PeriodinanePrimary AlcoholAldehyde psu.eduthieme-connect.de
Swern OxidationPrimary AlcoholAldehyde thieme-connect.de
Sodium Chlorite (NaClO₂) / 2-methyl-2-buteneAldehydeCarboxylic Acid researchgate.net

Carboxylation of Organometallic Intermediates

The carboxylation of organometallic reagents with carbon dioxide (CO₂) is a fundamental carbon-carbon bond-forming reaction for the synthesis of carboxylic acids. This method allows for the direct introduction of a carboxyl group.

An early example of asymmetric CO₂ fixation involved the carboxylation of a π-allyltitanium complex tethered with a chiral cyclopentadienyl (B1206354) ligand, which produced 2-methylbut-3-enoic acid, albeit with low enantioselectivity (19% ee) but a good yield of 70%. ccspublishing.org.cn

More recent advancements have focused on transition-metal-catalyzed carboxylation reactions. ccspublishing.org.cn For instance, N-heterocyclic carbene (NHC) copper(I) complexes have been developed to catalyze the reductive carboxylation of alkynes and olefins. mit.edu These copper complexes can insert CO₂ into a copper-carbon bond to form copper carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids. mit.edu Rhodium-catalyzed hydrocarboxylation of alkenes with CO₂ has also been investigated. ccspublishing.org.cn

The general strategy involves the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, which then reacts with CO₂. For example, 3-methyl-3-butenyl magnesium bromide can be carboxylated to form 3-methylbut-3-enoic acid.

Organometallic IntermediateCatalyst/ReagentProductYieldEnantiomeric Excess (ee)Reference
π-Allyltitanium complexChiral cyclopentadienyl ligand2-methylbut-3-enoic acid70%19% ccspublishing.org.cn
3-Methyl-3-butenyl magnesium bromideCO₂3-methylbut-3-enoic acid70-75%Not applicable

Derivatization from Related Unsaturated Precursors

The synthesis of this compound can also be achieved through the derivatization of structurally related unsaturated compounds. This approach often involves stereoselective modifications of a prochiral or racemic precursor.

One synthetic route involves the enantioselective allylic alkylation of an allylic bromide. For instance, (S)-2-methylbut-3-en-1-ammonium chloride was synthesized starting from (E)-1,4-dibromobut-2-ene. The key step was a copper-catalyzed asymmetric allylic alkylation with methylmagnesium bromide using a chiral phosphine (B1218219) ligand (Taniaphos), which yielded the corresponding allylic carbamate (B1207046) with 95% ee. nih.gov Subsequent transformations would be required to convert the amine functionality to a carboxylic acid.

Another approach is the modification of existing unsaturated esters. For example, the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate occurs with high stereoselectivity to give ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org While this produces a different isomer, it demonstrates the principle of derivatizing unsaturated precursors.

A patent describes the preparation of 4-substituted but-3-enoic acids and their esters from allylic alcohols via a palladium-catalyzed carbonylation reaction. google.com For example, 3-methyl-but-1-en-3-ol was converted to 4-methyl-but-3-enoic acid and its tert-butyl ester. google.com

PrecursorReagents/CatalystProductKey FeatureReference
(E)-1,4-dibromobut-2-eneMeMgBr, CuBr·SMe₂, Taniaphos(S)-N-Boc-2-methylbut-3-en-1-amineEnantioselective allylic alkylation (95% ee) nih.gov
3-Methyl-but-1-en-3-olCO, PdCl₂, PPh₃, tert-Butanol4-Methyl-but-3-enoic acid / tert-butyl esterPalladium-catalyzed carbonylation google.com
Ethyl 2-methylbuta-2,3-dienoateEthanol, BaseEthyl (E)-3-ethoxy-2-methylbut-2-enoateStereoselective addition rsc.org

Electrophilic and Nucleophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition:

The alkene functionality readily undergoes electrophilic addition reactions. smolecule.com Strong Brønsted acids, such as hydrogen halides (HCl, HBr, HI) and sulfuric acid (H₂SO₄), can add across the double bond. msu.edu The mechanism proceeds through a two-step pathway involving the initial attack of the pi electrons of the alkene on the electrophile (e.g., the proton from HBr), leading to the formation of a carbocation intermediate. libretexts.org This is the rate-determining step of the reaction. msu.edu The subsequent nucleophilic attack of the halide anion on the carbocation yields the final addition product. libretexts.org

The regioselectivity of this addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of this compound, protonation of the terminal carbon (C4) would lead to a secondary carbocation at C3, which is more stable than the primary carbocation that would form if the proton added to C3. Therefore, the major product is the one where the nucleophile adds to the C3 position. The presence of the electron-donating methyl group at the C2 position can influence the reactivity of the double bond. msu.edu

Nucleophilic Addition:

While less common for isolated alkenes, nucleophilic addition to the double bond of this compound can occur, particularly in the context of conjugate addition reactions. The double bond can undergo nucleophilic attack, especially when activated by the adjacent carboxylic acid group. smolecule.com

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound is a key site for various chemical transformations, including esterification, amidation, and reduction.

Esterification and Amidation Pathways

Esterification: this compound can react with alcohols to form esters. smolecule.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The removal of water drives the reaction towards the formation of the ester. For example, the reaction with ethanol would yield ethyl (S)-2-methylbut-3-enoate. nih.gov

Amidation: Similarly, amidation can be achieved by reacting this compound with an amine. This reaction usually requires a coupling agent or activation of the carboxylic acid to facilitate the formation of the amide bond. The process involves the nucleophilic attack of the amine on the activated carboxyl group.

Reduction Reactions to Alcohols and Aldehydes

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reaction proceeds through the formation of an aluminum-alkoxide complex, which is then hydrolyzed to yield the corresponding alcohol, (S)-2-methylbut-3-en-1-ol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. thieme-connect.de However, certain reagents and methods have been developed to achieve this. One approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be selectively reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. harvard.edu Other methods may utilize specific catalysts to control the reduction. organic-chemistry.org

Rearrangement Reactions Involving the Butenoic Acid Skeleton

The butenoic acid framework of this compound and its derivatives can participate in synthetically valuable rearrangement reactions.

Ireland-Claisen and Cope Rearrangements in γ-Alkylation

The Ireland-Claisen rearrangement is a powerful tool for carbon-carbon bond formation and can be applied to derivatives of this compound. wikipedia.orgtcichemicals.com This smolecule.comsmolecule.com-sigmatropic rearrangement involves an allylic ester which, upon treatment with a strong base and a silyl (B83357) halide, forms a silyl ketene (B1206846) acetal (B89532). tcichemicals.com This intermediate then rearranges to a γ,δ-unsaturated carboxylic acid silyl ester, which is subsequently hydrolyzed to the free acid. organic-chemistry.org The stereochemistry of the product can be controlled by the geometry (E or Z) of the silyl ketene acetal intermediate. tcichemicals.comnih.gov This methodology provides a route for the γ-alkylation of the butenoic acid skeleton. researchgate.net

The Cope rearrangement is another smolecule.comsmolecule.com-sigmatropic rearrangement that involves a 1,5-diene. masterorganicchemistry.com While not directly applicable to this compound itself, its derivatives can be designed to undergo this transformation. The Oxy-Cope rearrangement, a variation where a hydroxyl group is present at a specific position, is particularly noteworthy as the subsequent tautomerization of the resulting enol to a carbonyl compound provides a thermodynamic driving force, making the reaction essentially irreversible. organic-chemistry.org

Double Bond Isomerization Studies

The position of the double bond in the butenoic acid chain can be altered through isomerization reactions. For instance, under certain catalytic conditions, the terminal double bond of 2-methylbut-3-enoic acid can migrate to the C2-C3 position to form the more thermodynamically stable conjugated isomer, (E)-2-methylbut-2-enoic acid (tiglic acid) or its (Z)-isomer (angelic acid). thieme-connect.de This isomerization can be promoted by acids or metal catalysts. google.com Studies on related systems, such as 3-methylbut-3-enoyl-CoA, have shown that this isomerization can also be catalyzed by enzymes like enoyl-coenzyme A isomerase, which shifts the double bond from the C3-C4 to the C2-C3 position. smolecule.com

Interactive Data Tables

Table 1: Reactivity of Functional Groups in this compound

Functional GroupReaction TypeReagents/ConditionsProduct Type
AlkeneElectrophilic AdditionHBr, HCl, H₂SO₄Halogenated or sulfated alkane
AlkeneNucleophilic AdditionNucleophiles (in conjugate addition)Substituted alkane
Carboxylic AcidEsterificationAlcohol, Acid catalystEster
Carboxylic AcidAmidationAmine, Coupling agentAmide
Carboxylic AcidReductionLiAlH₄Primary Alcohol
Carboxylic AcidReductionActivated derivative + mild reducing agentAldehyde

Table 2: Rearrangement Reactions

RearrangementSubstrate TypeKey IntermediateProduct Type
Ireland-ClaisenAllylic ester of this compound derivativeSilyl ketene acetalγ,δ-Unsaturated carboxylic acid
Cope1,5-Diene derivativeConcerted cyclic transition stateIsomeric 1,5-diene
Double Bond IsomerizationThis compound---(E/Z)-2-methylbut-2-enoic acid

Cyclization Reactions Leading to Heterocyclic Systems

This compound and its derivatives serve as versatile precursors in the synthesis of various heterocyclic compounds. The presence of both a carboxylic acid and a vinyl group within the same molecule allows for a range of intramolecular cyclization reactions, often proceeding with high stereoselectivity. These reactions are crucial in the construction of complex molecular architectures found in many biologically active natural products.

One prominent method involves electrophile-induced cyclization. For instance, organoselenium reagents can be employed to initiate ring closure. lookchemmall.com In these reactions, an electrophilic selenium species adds to the double bond, creating a reactive intermediate that is subsequently trapped by the internal nucleophile, the carboxylic acid, to form a lactone containing a selenium moiety. The stereochemical outcome of these reactions can be controlled by using chiral non-racemic organoselenium reagents, leading to the enantioselective synthesis of heterocyclic compounds. lookchemmall.com The selenium group can then be removed or further functionalized, highlighting the synthetic utility of this method. lookchemmall.com

The formation of five-membered heterocyclic rings, such as β,γ-butenolides, can be achieved through the cyclization of carbonyls and electrophilic carbons. researchgate.net The reactivity of the double bond in enoic acids is critical for conjugate addition reactions, which are instrumental in synthesizing heterocycles like quinolines and imidazoles. The position of the double bond significantly influences the reactivity in cyclization and electrophilic addition due to conjugation effects.

Furthermore, radical cyclization reactions provide another pathway to heterocyclic systems. The reaction of this compound derivatives with a carbon radical, often generated from the reaction with tri-n-butyl tin hydride, can lead to the formation of a new carbon-carbon bond and subsequent cyclization. lookchemmall.com The resulting cyclic radical can then abstract a hydrogen atom to yield the final heterocyclic product. lookchemmall.com

The table below summarizes key aspects of cyclization reactions involving this compound and its derivatives.

Reaction Type Reagents/Conditions Intermediate(s) Product Type Key Features
Electrophile-induced cyclizationOrganoselenium reagentsSelenonium ionSelenolactonesHigh stereoselectivity, potential for enantioselective synthesis with chiral reagents. lookchemmall.com
Conjugate addition/cyclizationBase or acid catalysisEnolate/carbocationQuinolines, imidazolesUtilizes the reactivity of the α,β-unsaturated system.
Radical cyclizationTri-n-butyl tin hydrideCarbon radicalSubstituted lactonesFormation of C-C bonds, proceeds via a radical chain mechanism. lookchemmall.com
IodolactonizationIodineIodonium ionIodolactonesHighly stereoselective, influenced by substrate geometry. nottingham.ac.uk

Radical Mechanisms in Oxidation Processes

The oxidation of unsaturated carboxylic acids like this compound can proceed through radical mechanisms, particularly when transition metal catalysts and an oxidant such as oxygen are involved. These reactions are fundamental in synthetic organic chemistry for the conversion of alkenes to more oxidized functional groups.

A common radical oxidation process involves the abstraction of an allylic hydrogen atom from the molecule by a radical initiator or a metal-oxo species. This generates a resonance-stabilized allylic radical. This radical can then react with an oxidant, typically molecular oxygen, to form a peroxy radical. The peroxy radical can undergo a series of steps, including abstraction of a hydrogen atom from another molecule to form a hydroperoxide, or it can be involved in further reactions mediated by the metal catalyst.

For instance, the oxidation of a related compound, 3-methyl-2-butenal (B57294) to 3-methylbut-2-enoic acid, is known to proceed via a radical mechanism facilitated by copper-based catalysts. The catalyst cycles between different oxidation states to facilitate the electron transfer processes. While the direct radical oxidation of this compound itself is less specifically detailed in the provided context, the principles of allylic oxidation are applicable.

The general steps in a radical oxidation of an alkene can be summarized as:

Initiation: Formation of initial radicals.

Propagation: Abstraction of an allylic hydrogen to form an allylic radical, followed by reaction with an oxidant.

Termination: Combination of radicals to form non-radical species.

A photocatalytic approach has also been demonstrated for the 1,3-difunctionalization of alkenes, which involves radical intermediates. researchgate.net In this type of reaction, a photocatalyst, upon irradiation, can initiate a single-electron transfer (SET) process, leading to the formation of radical ions. For example, a CO2 radical anion can be generated and add to an alkene. researchgate.net This is followed by the generation of a fluoroalkyl radical which then also adds to the alkene intermediate. researchgate.net This highlights the potential for complex transformations involving radical species derived from or reacting with unsaturated acids.

The table below outlines the general characteristics of radical oxidation processes relevant to this compound.

Process Key Intermediates Typical Reagents/Conditions Potential Products Mechanistic Features
Allylic OxidationAllylic radical, peroxy radicalTransition metal catalyst (e.g., Cu), O₂Hydroperoxides, ketones, aldehydesProceeds via a radical chain mechanism, involves changes in metal oxidation state.
Photocatalytic Radical AdditionRadical anions, fluoroalkyl radicalsPhotocatalyst, light, radical precursorsDifunctionalized carboxylic acid derivativesInvolves single-electron transfer (SET), allows for the formation of multiple C-C or C-heteroatom bonds. researchgate.net

This compound: A Versatile Chiral Building Block in the Synthesis of Complex Molecules

This compound, a chiral carboxylic acid featuring a vinyl group, represents a valuable synthon in asymmetric synthesis. Its stereodefined center and reactive functionalities allow for its incorporation into a variety of complex molecular architectures. This article explores its role as a chiral building block in the construction of natural products, their related metabolites, and pharmacologically significant heterocyclic scaffolds. While direct applications of this compound are specific, the utility of its core structure and related isomers is evident across several areas of synthetic chemistry.

Computational and Theoretical Investigations in S 2 Methylbut 3 Enoic Acid Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (S)-2-methylbut-3-enoic acid. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. wuxiapptec.com A smaller gap generally suggests higher reactivity. For this compound, the HOMO is typically localized around the carbon-carbon double bond and the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly centered on the carbon-carbon double bond and the carbonyl carbon, marking them as susceptible to nucleophilic attack. wuxiapptec.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as the oxygen atoms of the carboxyl group. Regions of positive potential (blue) are electron-deficient and are the likely sites for nucleophilic attack, such as the hydrogen of the hydroxyl group and the carbons of the vinyl group.

Table 1: Calculated Electronic Properties of this compound

PropertyValueMethod
HOMO Energy-6.8 eVB3LYP/6-31G(d)
LUMO Energy-0.5 eVB3LYP/6-31G(d)
HOMO-LUMO Gap6.3 eVB3LYP/6-31G(d)
Dipole Moment1.9 DB3LYP/6-31G(d)

Note: The data in this table is hypothetical and representative of values for similar molecules, intended to illustrate the output of quantum chemical calculations.

Molecular Modeling of Stereoselectivity in Synthetic Transformations

Molecular modeling techniques are crucial for understanding and predicting the stereoselectivity of synthetic reactions involving this compound. The presence of a chiral center at the C2 position influences the facial selectivity of reactions at the adjacent vinyl group.

Computational approaches can be used to model the transition states of reactions, such as additions to the double bond or reactions involving the carboxylic acid group. By comparing the energies of the diastereomeric transition states leading to different stereoisomeric products, the preferred reaction pathway can be determined. The stereochemical outcome is dictated by the relative energy barriers of these transition states; the pathway with the lower activation energy will be favored, resulting in the major product.

For instance, in the addition of a nucleophile to the vinyl group, two diastereomeric transition states are possible, leading to either the (R,R) or (R,S) product (assuming the incoming group also creates a chiral center). Molecular mechanics or quantum mechanics/molecular mechanics (QM/MM) methods can be employed to calculate the energies of these transition states. emich.edu Steric and electronic factors, such as the orientation of the methyl and carboxyl groups relative to the approaching reagent, play a significant role in differentiating the energies of these transition states.

Table 2: Hypothetical Calculated Transition State Energies for a Nucleophilic Addition to this compound

Transition StateRelative Energy (kcal/mol)Predicted Product Ratio
TS1 (leading to Product A)0.0>95:5
TS2 (leading to Product B)+2.5<5:95

Note: This data is illustrative and represents a typical energy difference required for high stereoselectivity. The actual values would depend on the specific reaction and computational method.

Simulation of Reaction Mechanisms and Transition State Structures

Computational simulations are invaluable for mapping out the entire reaction mechanism and characterizing the geometries of transient species like transition states. For reactions involving this compound, such as cycloadditions or enzymatic transformations, computational methods can provide a step-by-step description of bond breaking and formation. nih.gov

Techniques like DFT can be used to locate the transition state structure for a given reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the reacting species at the point of highest energy along the reaction coordinate. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction path.

For example, in the conjugate addition of a nucleophile to the double bond, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. By modeling the entire energy profile, including any intermediates and transition states, a comprehensive understanding of the reaction kinetics and thermodynamics can be achieved. rsc.org

Table 3: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+8.1
Products-12.4

Note: This table presents a hypothetical energy profile for a multi-step reaction to illustrate the kind of data obtained from reaction mechanism simulations.

Prediction and Interpretation of Spectroscopic Properties Relevant to Structural Elucidation

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the structural elucidation and characterization of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and help to confirm the structure and stereochemistry of the compound.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted. Comparing the calculated spectrum with the experimental one can help in assigning the signals to specific atoms and can be particularly useful in distinguishing between stereoisomers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated computationally. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This can aid in the assignment of experimental vibrational bands to specific molecular motions, such as C=C stretching, C=O stretching, and O-H bending. Discrepancies between the calculated and experimental spectra can often be reconciled by applying a scaling factor to the calculated frequencies to account for systematic errors in the computational method and the neglect of anharmonicity.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

¹H NMR Predicted δ (ppm)Experimental δ (ppm)
H (on COOH)12.112.0
H (on C2)3.13.0
H (on C3)5.95.8
H (on C4, cis to C2)5.25.1
H (on C4, trans to C2)5.35.2
H (on CH₃)1.31.2
¹³C NMR Predicted δ (ppm)Experimental δ (ppm)
C1 (COOH)178.5178.0
C245.245.0
C3135.8135.5
C4118.1117.9
CH₃18.918.5
IR Spectroscopy Predicted ν (cm⁻¹)Experimental ν (cm⁻¹)
O-H stretch31003080
C=O stretch17151710
C=C stretch16451640

Note: The data in this table is hypothetical and serves to illustrate the typical agreement between calculated and experimental spectroscopic data.

Interactions with Biological Systems: Chemical Mechanisms and Pathways

Enzymatic Transformations and Biochemical Pathways

Enzymes, as biological catalysts, play a crucial role in the transformation of small molecules like (S)-2-methylbut-3-enoic acid. The specificity of these interactions is fundamental to understanding the compound's biochemical significance.

Branched-chain fatty acids are integral components of lipids in many organisms. While the direct involvement of this compound as a precursor or intermediate in these pathways is not extensively documented in current research, its structural similarity to other methyl-branched fatty acids suggests a potential role. The metabolism of branched-chain fatty acids often involves specialized enzymatic pathways to handle the methyl branching that differentiates them from straight-chain fatty acids. nih.gov For instance, fatty acid synthase is known to utilize methyl-branched CoA esters to create fatty acids with methyl groups. nih.gov

Table 1: General Possibilities for Fatty Acid Synthesis

Starter Unit Elongation Unit Resulting Fatty Acid Type
Acetyl-CoA Malonyl-CoA Straight-chain
Isobutyryl-CoA Malonyl-CoA Iso-branched-chain
2-Methylbutyryl-CoA Malonyl-CoA Anteiso-branched-chain

This table illustrates the general principles of how different building blocks can lead to various types of fatty acids. Specific pathways involving this compound require further investigation.

The ability of an enzyme to selectively bind to a specific substrate is known as substrate specificity. This is determined by the three-dimensional structure of the enzyme's active site, which is shaped to accommodate a particular substrate. wikipedia.orgkhanacademy.org Lipases, a class of enzymes that catalyze the hydrolysis of fats, exhibit various types of specificity, including substrate, positional, fatty acid, and stereospecificity. nih.gov

For a molecule like this compound, its chiral nature and the position of the double bond would be critical determinants for its interaction with an enzyme's active site. wikipedia.org Enzymes can distinguish between enantiomers, meaning the (S)-enantiomer would likely have a different enzymatic fate than its (R)-counterpart. While general principles of enzyme specificity are well-established, specific studies detailing the substrate specificity of enzymes for this compound are not extensively covered in the available literature.

The interaction between an enzyme and its ligand (in this case, this compound) is a dynamic process that involves the formation of temporary bonds within the enzyme's active site. wikipedia.org The active site itself is a small region of the enzyme composed of amino acid residues that create a specific chemical environment. youtube.com

Table 2: Key Concepts in Enzyme-Ligand Interactions

Concept Description
Active Site The specific region of an enzyme that binds the substrate and where catalysis occurs. wikipedia.org
Binding Site The part of the active site where the substrate forms temporary bonds with the enzyme. wikipedia.org
Catalytic Site The part of the active site that is directly involved in the chemical transformation of the substrate. wikipedia.org
Induced Fit A model suggesting that the active site can undergo conformational changes upon substrate binding to improve the fit. quizlet.com

| Molecular Docking | A computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gajrc.com |

Chemical Biology Applications and Molecular Probe Development for Pathway Elucidation

Molecular probes are essential tools in chemical biology for the study of complex biological processes such as metabolic pathways. nih.gov These probes are often modified versions of endogenous molecules that can be used to track, visualize, or perturb their biological targets. The development of a molecular probe based on this compound could potentially be used to investigate branched-chain fatty acid metabolism.

An activity-based probe, for example, might be designed to covalently bind to the active site of an enzyme involved in its metabolism, allowing for the identification and characterization of that enzyme. nih.gov Despite the potential utility of this compound as a scaffold for developing such tools, there is currently a lack of published research on its application in chemical biology or the development of molecular probes for pathway elucidation.

Emerging Research Directions and Future Perspectives in S 2 Methylbut 3 Enoic Acid Chemistry

Development of Novel Stereoselective Catalysts for Its Synthesis

The enantioselective synthesis of (S)-2-methylbut-3-enoic acid is a key focus of current research, with a significant emphasis on the development of novel stereoselective catalysts. While traditional methods for preparing chiral molecules exist, the demand for highly efficient and selective catalysts continues to drive innovation in this field.

One promising area of research involves biocatalysis. For instance, studies have explored the use of enzymes such as Arylmalonate Decarboxylase (AMDase) for the synthesis of optically pure carboxylic acids. While wildtype AMDase has shown some activity towards the synthesis of this compound, engineered variants are being developed to improve enantioselectivity and reaction efficiency. The table below summarizes the performance of different AMDase variants in the synthesis of this chiral acid.

Enzyme VariantEnantiomeric Excess (% ee) (S)
AMDase CLGIPL66

This biocatalytic approach offers the potential for highly selective and environmentally friendly synthesis under mild reaction conditions.

Beyond biocatalysis, the development of novel metal-based and organocatalysts for the asymmetric synthesis of this compound is an active area of investigation. Researchers are exploring catalysts that can provide high yields and enantioselectivities while operating under practical and scalable conditions. The goal is to create a diverse toolbox of catalytic systems that can be tailored to specific synthetic requirements.

Green Chemistry Approaches in Synthetic Pathways

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound. The focus is on developing synthetic routes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Biocatalysis, as mentioned in the previous section, is a prime example of a green chemistry approach. The use of enzymes in aqueous media at ambient temperatures significantly reduces the environmental footprint compared to many traditional organic synthesis methods that rely on volatile organic solvents and extreme temperatures. The enzymatic synthesis of this compound represents a significant step towards a more sustainable production process.

Researchers are also investigating other green synthetic strategies, such as the use of renewable starting materials and the development of catalytic systems that can be recycled and reused. The aim is to create a circular economy around the production of this valuable chiral building block, minimizing its environmental impact from cradle to grave.

Expansion of Synthetic Utility in Diverse Chemical Transformations

While the synthetic utility of the (R)-enantiomer of 2-methylbut-3-enoic acid is well-established, particularly in the synthesis of pharmaceutical compounds like Milvexian, the applications of this compound are an expanding area of research. Its unique combination of a chiral center and a reactive vinyl group makes it a versatile building block for the synthesis of a wide range of complex molecules.

Current research is focused on exploring the reactivity of this compound in various chemical transformations, including but not limited to:

Asymmetric Michael additions: The vinyl group can act as a Michael acceptor, allowing for the stereoselective formation of new carbon-carbon bonds.

Heck and other cross-coupling reactions: The vinyl group provides a handle for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions.

Lactonization and other cyclization reactions: The carboxylic acid and vinyl moieties can participate in intramolecular reactions to form cyclic structures, which are common motifs in natural products and pharmaceuticals.

Polymerization: The vinyl group allows for the incorporation of this chiral monomer into polymers, potentially leading to materials with unique chiroptical properties.

By demonstrating the utility of this compound in a broader range of synthetic transformations, researchers aim to unlock its full potential as a valuable tool for the construction of complex and biologically active molecules.

Advanced Spectroscopic Characterization Methods for Chiral Analysis

The accurate determination of enantiomeric purity is crucial in the synthesis and application of chiral molecules like this compound. While standard techniques like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used, there is a growing interest in the application of more advanced spectroscopic methods for detailed chiral analysis.

These advanced techniques can provide not only the enantiomeric ratio but also information about the absolute configuration and conformational preferences of the chiral molecule. Some of the methods being explored for the analysis of chiral carboxylic acids include:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectroscopic fingerprint of each enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with respect to the wavelength of light, which can be used to determine the absolute configuration.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or derivatizing agents in NMR can lead to the separation of signals for the two enantiomers, allowing for their quantification.

The development and application of these advanced spectroscopic methods will provide a more comprehensive understanding of the stereochemical properties of this compound and its derivatives, which is essential for its use in stereospecific synthesis and other applications.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers significant advantages for the production of this compound, including improved efficiency, reproducibility, and safety. These technologies are poised to revolutionize the way this and other chiral molecules are synthesized.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several benefits for the synthesis of chiral compounds. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. Furthermore, the small reactor volumes used in flow chemistry enhance safety when dealing with highly reactive or hazardous reagents. The application of flow chemistry to the synthesis of chiral carboxylic acids has been demonstrated, and its extension to the production of this compound is a logical next step.

Automated synthesis platforms, often coupled with flow chemistry, can further streamline the production process. These systems can perform multi-step syntheses with minimal human intervention, allowing for high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. The integration of real-time analytical techniques into these automated platforms enables continuous monitoring of the reaction progress and product quality.

The development of robust and scalable automated flow synthesis platforms for this compound will be a key enabler for its wider adoption in various industrial applications.

Q & A

Q. What are the key physicochemical properties of (S)-2-methylbut-3-enoic acid, and how do they influence experimental handling?

Methodological Answer: The compound's density (0.989 g/cm³), boiling point (176.7°C), and vapor pressure (0.512 mmHg at 25°C) are critical for determining storage conditions (e.g., refrigeration to prevent degradation) and reaction setups (e.g., reflux under inert atmosphere). Its molecular formula (C₅H₈O₂) and stereochemistry necessitate chiral-specific analytical techniques, such as polarimetry or chiral HPLC, to verify purity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Boiling Point176.7°C
Density0.989 g/cm³
CAS Registry Number53774-20-2

Q. What synthetic routes are reported for this compound, and how can enantiomeric purity be ensured?

Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries) or enzymatic resolution (e.g., lipase-mediated hydrolysis) are common approaches. Enantiomeric purity can be validated via NMR with chiral shift reagents or X-ray crystallography. For example, chiral column chromatography (e.g., using amylose-based stationary phases) achieves baseline separation of enantiomers, as demonstrated in structurally similar compounds like (S)-2-hydroxy-3-methylbutanoic acid .

Advanced Questions

Q. How do stereochemical configurations influence the reactivity of this compound in enzyme-catalyzed reactions?

Methodological Answer: The (S)-enantiomer may exhibit substrate specificity in enzymatic processes (e.g., acyl-CoA synthetases). Computational docking studies (using software like AutoDock Vina) can predict binding affinities by comparing interactions of (S)- and (R)-enantiomers with active sites. Experimental validation via kinetic assays (e.g., monitoring NADH oxidation in dehydrogenase-coupled reactions) is recommended. Analogous studies on (S)-2-hydroxy-3-methylbutanoic acid highlight the role of hydrogen bonding and steric effects in chiral recognition .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Systematic reviews with meta-analysis (guided by frameworks like COSMOS-E) should assess heterogeneity sources, such as variations in assay conditions (e.g., pH, temperature) or enantiomeric purity. Dose-response meta-analysis can differentiate concentration-dependent effects, while subgroup analyses isolate confounding factors (e.g., cell type specificity). For instance, inconsistencies in cytotoxicity data may arise from impurities in commercial samples, necessitating independent purity verification via LC-MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic processes?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as acid-catalyzed esterification. Transition state analysis identifies stereoelectronic effects (e.g., hyperconjugation in the α,β-unsaturated system). Molecular dynamics simulations (using GROMACS) further predict solvent effects on reaction kinetics. Structural analogs like 3-methylbut-2-enoic acid esters provide benchmarks for validating computational predictions .

Key Methodological Recommendations

  • Stereochemical Analysis: Use circular dichroism (CD) spectroscopy to confirm absolute configuration .
  • Data Reproducibility: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing raw spectral and chromatographic data .
  • Conflict Resolution: Apply causal inference models to distinguish direct effects from confounding variables (e.g., batch-to-batch variability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.